molecular formula C19H17ClN4O3 B11203496 1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-ethoxyphenyl)urea

1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-ethoxyphenyl)urea

Cat. No.: B11203496
M. Wt: 384.8 g/mol
InChI Key: LLEKOCKZKDJSJU-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a dihydropyrazinone ring, and an ethoxyphenyl group

Preparation Methods

The synthesis of 1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-ethoxyphenyl)urea typically involves the following steps:

    Formation of the dihydropyrazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the dihydropyrazinone ring with a chlorophenyl group using suitable reagents.

    Attachment of the ethoxyphenyl group: The final step involves the reaction of the intermediate compound with an ethoxyphenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles to form substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-ethoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe or tool compound in biological studies to investigate specific biochemical pathways or targets.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-ethoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-methoxyphenyl)urea: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.

    1-(4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(4-hydroxyphenyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(4-ethoxyphenyl)urea

InChI

InChI=1S/C19H17ClN4O3/c1-2-27-16-8-6-14(7-9-16)22-19(26)23-17-18(25)24(11-10-21-17)15-5-3-4-13(20)12-15/h3-12H,2H2,1H3,(H2,21,22,23,26)

InChI Key

LLEKOCKZKDJSJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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